molecular formula C9H12N2O3 B8628810 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine

Cat. No.: B8628810
M. Wt: 196.20 g/mol
InChI Key: NAXYPQNQAQGKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is a chemical compound with a complex structure that includes a cyano group, a methoxycarbonyl group, and a piperidine ring

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-cyano-5-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-6-4-11(9(13)14-2)5-7(3-10)8(6)12/h6-7H,4-5H2,1-2H3

InChI Key

NAXYPQNQAQGKJG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1=O)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine typically involves multi-step organic reactions. One common method includes the reaction of a suitable piperidine derivative with a cyano group donor and a methoxycarbonyl group donor under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxycarbonyl group can undergo hydrolysis or other transformations. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-1-(methoxycarbonyl)-5-methyl-4-oxopiperidine is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness makes it valuable for specific synthetic applications and research studies .

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